4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of pinacol with boron trichloride to form the boronic ester.
Substitution Reaction: The boronic ester is then subjected to a substitution reaction with 3-(methylsulfonyl)phenyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic ester and aryl or vinyl halides.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Substitution: Reactions often occur under basic conditions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.
Oxidation: Yields boronic acids.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active compounds.
Medicine: Investigated for its potential in cancer treatment due to its ability to form reactive oxygen species that induce apoptosis in cancer cells.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic ester functional group interacts with palladium catalysts to facilitate these reactions. Additionally, its ability to generate reactive oxygen species plays a role in its biological activity, particularly in inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its methylsulfonyl group enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in both synthetic and medicinal chemistry.
Biological Activity
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS No. 1001185-88-1) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19BO4S
- Molecular Weight : 282.16 g/mol
- Purity : Typically >97% in commercial preparations
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through the boron atom. Boron compounds have been shown to influence various biological pathways, including:
- Enzyme Inhibition : Boron compounds can act as reversible inhibitors for certain enzymes, particularly those involved in metabolic pathways.
- DNA Interaction : Some studies indicate that boron compounds can be incorporated into DNA, potentially affecting cellular processes such as replication and repair.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells.
- Case Study : A study investigated its effects on glioblastoma multiforme (GBM) cells. The compound demonstrated low toxicity at micromolar concentrations and induced apoptosis in GBM cells at higher doses (>20 mM). Notably, it showed minimal impact on normal human fibroblasts, indicating a promising therapeutic index for cancer treatment .
Antibacterial Activity
While primarily noted for its anticancer properties, there is emerging evidence regarding its antibacterial effects. The compound's structure suggests potential interactions with bacterial enzymes or metabolic pathways.
- Research Findings : In a comparative study of various boron compounds against Gram-negative bacteria, derivatives similar to this compound exhibited significant inhibition against several strains resistant to conventional antibiotics .
Data Table: Biological Activity Overview
Activity Type | Target Organism/Cell Type | Observed Effect | Concentration Range |
---|---|---|---|
Anticancer | Glioblastoma Cells (U-118 MG) | Induction of apoptosis | >20 mM |
Antibacterial | Gram-negative Bacteria | Significant inhibition | Varies by strain |
Cytotoxicity | Normal Human Fibroblasts | Low toxicity | <1 mM |
Discussion
The dual activity of this compound as both an anticancer and antibacterial agent highlights its potential utility in treating complex diseases where multidrug resistance is a concern. Its selective toxicity towards cancer cells may provide a pathway for developing targeted therapies that minimize side effects associated with traditional chemotherapeutics.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylsulfonylphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-7-6-8-11(9-10)19(5,15)16/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYNIKUFOCEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001185-88-1 |
Source
|
Record name | 2-(3-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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